Salsoline

MAO-A inhibition competitive inhibition stereoselectivity

Sourcing a stereochemically defined MAO-A inhibitor for Parkinson's disease pathway research is challenging. Salsoline (CAS 101467-40-7) is the monomethylated TIQ that competitively inhibits MAO-A (Ki=77 µM) and serves as the direct metabolic precursor to the dopaminergic neurotoxin N-methyl-(R)-salsolinol. - Enables precise dissection of neurotoxicity pathways not achievable with salsolinol. - Provides a quantitative SAR benchmark: 2.5-fold less potent than salsolinol (Ki=31 µM). - Supports dose-dependent cardiovascular studies with biphasic hypertensive/hypotensive effects and defined LD50 (370 mg/kg). - Supplied as high-purity powder with full analytical documentation and cold-chain logistics.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 101467-40-7
Cat. No. B010272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalsoline
CAS101467-40-7
Synonyms(+)-salsoline
(-)-salsoline
(S)-salsoline
1(R),2(N)-dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
7-O-methylsalsolinol
D-salosine
methylsalsolinol
N-methyl-(R)-salsolinol
salsoline
salsoline (-)-form
salsoline hydrochloride
salsoline hydrochloride, (R)-isomer
salsoline hydrochloride, (S)-isomer
salsoline hydrochloride, hydrate (4:4:1)
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1C2=CC(=C(C=C2CCN1)O)OC
InChIInChI=1S/C11H15NO2/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7/h5-7,12-13H,3-4H2,1-2H3/t7-/m1/s1
InChIKeyYTPRLBGPGZHUPD-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salsoline: A Chiral TIQ Alkaloid for Dopaminergic Research


Salsoline (CAS 101467-40-7) is a monomethylated tetrahydroisoquinoline (TIQ) alkaloid endogenously formed via dopamine metabolism and found in plants of the genus Salsola [1]. As the 7-O-methyl metabolite of salsolinol, it serves as a critical intermediate in the biosynthesis of the potent neurotoxin N-methyl-(R)-salsolinol, which is implicated in selective dopaminergic neurodegeneration in Parkinson's disease [2]. The compound exhibits stereoselective pharmacological activity, with the (R)-enantiomer demonstrating a Ki of 77 µM for competitive inhibition of human monoamine oxidase A (MAO-A), placing it within a structure-activity relationship continuum that includes salsolinol (Ki = 31 µM), salsolidine (Ki = 6 µM), and carnegine (Ki = 2 µM) [3]. The hydrochloride salt displays dose-dependent cardiovascular effects, including transitory hypertension at low doses and hypotension at high doses, with an LD50 of 370 mg/kg [4].

Chiral TIQ Probe Dopaminergic pathway and MAO-A inhibition studies
Metabolic Intermediate Endogenous precursor to neurotoxin N-methyl-(R)-salsolinol
Stereochemical Research Enantiomer-comparison studies with (R)- and (S)- forms

Salsoline: Specificity vs. Generic TIQ Substitution


Within the tetrahydroisoquinoline (TIQ) alkaloid class, Salsoline (7-O-methylsalsolinol) exhibits functional and pharmacological properties that are not interchangeable with its close structural analogs. The presence of a single methoxy group at the 7-position, rather than the 6,7-dihydroxy configuration of salsolinol, results in a ~2.5-fold reduction in MAO-A inhibitory potency (Ki = 77 µM vs. 31 µM) and eliminates the µ-opioid receptor (MOR) agonist activity that defines salsolinol's dopaminergic and reinforcing effects [1]. Furthermore, Salsoline's specific metabolic fate—acting as a direct precursor to the highly neurotoxic N-methyl-(R)-salsolinol via enzymatic N-methylation—confers a unique role in Parkinson's disease-relevant pathways that is absent in other TIQs like salsolidine or carnegine [2]. The compound's dose-dependent cardiovascular profile, where low doses induce transient hypertension while high doses lower blood pressure and stimulate respiration, is also distinct within the class and critical for studies where controlled cardiovascular outcomes are desired [3]. Substituting a generic TIQ or a close analog such as salsolinol would fundamentally alter the pharmacological signature, metabolic trajectory, and experimental outcomes, particularly in studies focused on MAO-A modulation, dopaminergic neurotoxicity, or cardiovascular pharmacology.

7-O-Methyl vs. 6,7-Dihydroxy Substitution
MAO-A inhibition profile and metabolic fate differ from salsolinol; reported SAR may not transfer directly.
Neurotoxin Precursor Role
Unique enzymatic N-methylation to dopaminergic neurotoxin; salsolidine and carnegine lack this pathway.
Biphasic Cardiovascular Profile
Dose-dependent hypertensive/hypotensive response not commonly observed in related TIQs; model context must be reviewed.

Salsoline: Differentiation Evidence Profile


MAO-A Inhibitory Potency vs. Other TIQs

Salsoline demonstrates competitive, stereoselective inhibition of human monoamine oxidase A (MAO-A) with a Ki of 77 µM for the (R)-enantiomer [1]. This potency is significantly lower than that of the structurally related salsolinol (Ki = 31 µM), salsolidine (Ki = 6 µM), and carnegine (Ki = 2 µM), all of which were tested under identical conditions using purified human MAO-A [1]. The 2.5-fold reduction in potency relative to salsolinol correlates with the substitution of the 6,7-dihydroxy moiety in salsolinol for a 7-methoxy group in salsoline, providing a clear structure-activity relationship (SAR) benchmark for TIQ-based MAO-A inhibitor design [1].

MAO-A Inhibition vs. TIQs
Head-to-head
Target: Ki 77 µM (R)-salsoline
Salsolinol: Ki 31 µM
Salsolidine: Ki 6 µM
2.5-fold lower Ki than salsolinol
Supports moderate-affinity MAO-A inhibitor benchmark
Purified human MAO-A, competitive assay
MAO-A inhibition competitive inhibition stereoselectivity TIQ alkaloids

Metabolic Fate: Precursor to N-Methyl-(R)-Salsolinol

Salsoline is the monomethylated metabolite of salsolinol and serves as the direct enzymatic precursor to N-methyl-(R)-salsolinol, a potent dopaminergic neurotoxin strongly implicated in the selective neurodegeneration observed in Parkinson's disease [1]. In contrast, salsolinol is a substrate for further hydroxylation and conjugation pathways, while salsolidine and carnegine lack the specific hydroxyl/methoxy substitution pattern required for neurotoxic N-methylation [2]. This unique metabolic trajectory positions Salsoline as an essential intermediate for studying the endogenous biosynthesis and pathogenic mechanisms of N-methyl-(R)-salsolinol in Parkinson's disease models [1].

Metabolic Fate to Neurotoxin
Class-level
Precursor to N-methyl-(R)-salsolinol, a dopaminergic neurotoxin implicated in Parkinson's disease pathways.
Supports neurotoxin pathway dissection studies
Inferred metabolic pathway; class-level evidence
Parkinson's disease dopaminergic neurotoxicity endogenous neurotoxin metabolism

Biphasic Cardiovascular Effects

Salsoline hydrochloride exhibits a dose-dependent biphasic effect on blood pressure in animal models. At low doses, it induces a transitory hypertensive response, whereas at high doses, it produces a hypotensive effect accompanied by respiratory stimulation and reduced diuresis [1]. This biphasic cardiovascular profile is not commonly observed among other TIQ alkaloids; for example, salsolinol primarily demonstrates a hypertensive effect in reserpinized rats, which is blocked by prazosin and phentolamine [2]. The LD50 for the hydrochloride salt is 370 mg/kg, providing a benchmark for toxicity in cardiovascular studies [1].

Biphasic Cardiovascular Effects
Context-dependent
Low dose: transient hypertension
High dose: hypotension, respiratory stimulation
LD50 370 mg/kg
Dose-dependent biphasic response
Reported dose-dependent cardiovascular response context
Animal models; hydrochloride salt
antihypertensive cardiovascular pharmacology hypertension in vivo pharmacology

Chromatographic Separation from Salsolinol

Salsoline can be analytically distinguished from its close analog salsolinol using gas chromatography-mass spectrometry (GC-MS) with deuterium-labelled internal standards [1]. In a validated method, both compounds were labelled with two deuterium atoms via acidic exchange in 2HCl-2H2O and used as internal standards for quantifying picomole amounts in biological matrices [1]. The precision of the method for salsoline in human urine was ±2.2% (coefficient of variation, n=10) at a level of 0.100 nmol/mL, demonstrating high analytical reproducibility for this specific compound [1]. Salsoline and salsolinol exhibit distinct chromatographic retention times on a 1% OV-17 column, enabling unambiguous simultaneous quantification [1].

GC-MS Separation from Salsolinol
Analytical context
Precision (CV): 2.2% for salsoline (n=10)
Salsolinol CV: 4.9%
Distinct retention time on 1% OV-17 column
Supports bioanalytical differentiation and quantification
Deuterated IS, electron-impact MS
analytical chemistry GC-MS quantification deuterium labeling

Salsoline: Applications in Neurotoxicity & Pharmacology


Endogenous Neurotoxin Pathways in Parkinson's Disease

Utilize Salsoline as a critical metabolic intermediate to trace the biosynthesis of N-methyl-(R)-salsolinol, a potent dopaminergic neurotoxin, in in vitro and in vivo Parkinson's disease models [1]. The compound's defined role as the monomethylated precursor enables precise pathway dissection that cannot be achieved with salsolinol or other TIQs, which either precede or lack the requisite metabolic steps for neurotoxic N-methylation [2].

SAR Studies for TIQ-Based MAO-A Inhibitors

Employ Salsoline as a benchmark moderate-potency MAO-A inhibitor (Ki = 77 µM) to establish SAR for novel TIQ derivatives [3]. The 2.5-fold reduction in potency relative to salsolinol (Ki = 31 µM) provides a quantitative reference point for evaluating the impact of 7-O-methylation versus 6,7-dihydroxy substitution on MAO-A binding affinity, guiding rational design of compounds with tailored inhibitory profiles [3].

Dose-Dependent Cardiovascular Pharmacology

Leverage Salsoline's biphasic cardiovascular profile—transitory hypertension at low doses, hypotension at high doses—to investigate dose-dependent mechanisms of blood pressure regulation in animal models [4]. This unique dose-response relationship, coupled with a defined LD50 of 370 mg/kg for the hydrochloride salt, supports studies on vasoactive mechanisms where both hypertensive and hypotensive phases are of interest [4].

Application
Selection Property
Validation Focus
Parkinson's disease model studies
Metabolic intermediate for neurotoxin pathway
N-methyl-(R)-salsolinol biosynthesis tracking
MAO-A inhibitor SAR studies
Reported inhibition benchmark
Impact of 7-O-methylation on MAO-A binding
Cardiovascular pharmacology models
Biphasic blood pressure response
Dose-response mechanisms and toxicity threshold context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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